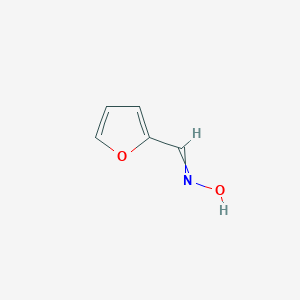

2-furaldehyde oxime

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-6-4-5-2-1-3-8-5/h1-4,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTMLDBQFLIQJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061521 | |

| Record name | 2-Furancarboxaldehyde, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-47-7 | |

| Record name | Furfural oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furancarboxaldehyde, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furancarboxaldehyde, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Solubility Profile and Solvent Interaction Mechanisms of Furfuraldoxime (CAS 1121-47-7)

[1]

Executive Summary

Furfuraldoxime (2-Furaldehyde oxime) is a critical heterocyclic intermediate used in the synthesis of pharmaceuticals (e.g., furfurylamine derivatives) and as a chelating ligand for transition metals (Pd, Ni).[1][2] Its utility is defined by its amphiphilic nature: the lipophilic furan ring allows solubility in organic media, while the hydrophilic oxime group (

This guide provides a definitive analysis of its solubility across solvent classes, delineates the thermodynamic stability of its geometric isomers (syn vs. anti), and establishes a self-validating protocol for its purification via recrystallization.[2]

Physicochemical Identity & Isomerism

Furfuraldoxime exists as two geometric isomers due to restricted rotation around the C=N bond.[1][2] The anti (

| Property | Data | Notes |

| CAS Number | 1121-47-7 | |

| Molecular Formula | ||

| Molecular Weight | 111.10 g/mol | |

| Physical State | Crystalline Solid | White to pale yellow needles |

| Melting Point (anti) | 89–91 °C | Thermodynamically stable form |

| Melting Point (syn) | 73–76 °C | Kinetically favored, converts to anti |

| pKa | ~10.5–11.0 | Weakly acidic oxime proton |

Isomerization Mechanism

The solubility behavior is complicated by acid-catalyzed isomerization.[1][2] In solution, particularly in polar protic solvents, the syn isomer can convert to the anti form, which may alter solubility limits over time.[2]

Figure 1: Isomerization pathways affecting solid-state properties and solubility.[1][3]

Solubility Data & Solvent Compatibility

The solubility of furfuraldoxime is governed by the competition between the hydrophobic furan ring and the hydrogen-bond donating/accepting capability of the oxime group.[1][2]

Qualitative Solubility Profile

| Solvent Class | Specific Solvents | Solubility Status | Mechanistic Insight |

| Polar Protic | Ethanol, Methanol | Very Soluble | Strong H-bond network formation between solvent -OH and oxime group.[1] |

| Polar Protic | Water | Sparingly Soluble (Cold) Soluble (Hot) | Hydrophobic effect of furan ring dominates at low temp; entropy drives solubility at high temp.[2] |

| Polar Aprotic | Acetone, DMSO, DMF | Very Soluble | Dipole-dipole interactions; solvent accepts H-bond from oxime -OH.[1][2] |

| Non-Polar | Diethyl Ether, Chloroform, Benzene | Soluble | Furan ring interacts favorably via |

| Non-Polar | Hexane, Petroleum Ether | Insoluble / Sparingly | Lack of H-bonding capability; high lattice energy of solid resists disruption.[2] |

Solvation Mechanism

The oxime group acts as both a hydrogen bond donor (via

Figure 2: Mechanistic comparison of solvation forces in water versus ethanol.

Experimental Protocols

Protocol A: Rapid Solubility Screen (Visual Method)

Use this protocol to verify solvent suitability for specific batches.[2]

-

Preparation: Place 10 mg of Furfuraldoxime into a borosilicate glass vial.

-

Addition: Add solvent in 100

L increments at 25 °C. -

Observation: Vortex for 30 seconds after each addition.

Protocol B: Purification via Recrystallization

Standard method for purifying crude furfuraldoxime (e.g., post-synthesis).[2]

Principle: Exploits the steep solubility curve in water (low solubility at 4°C, high at 100°C) or the co-solvent effect of Ethanol/Water.[2]

Reagents:

Step-by-Step Workflow:

-

Dissolution:

-

Precipitation (Cloud Point):

-

Crystallization:

-

Isolation:

Expected Yield: 70–85% recovery of off-white needles (MP: 89–91°C).[2]

Applications & References

Applications

-

Metal Extraction: The oxime ligand coordinates with Pd(II) and Ni(II).[2] High solubility in chloroform allows for liquid-liquid extraction of these metals from aqueous phases.[1][2]

-

Synthesis: Precursor for Furfurylamine via reduction (Zn/acetic acid or hydrogenation).[2] The solubility in ethanol is critical for homogenous catalytic hydrogenation.[1][2]

References

-

Physical Properties & Constants

-

Isomerism & Stability

-

Synthesis & Purification

Sources

- 1. 2-Furancarboxaldehyde, oxime | C5H5NO2 | CID 6871288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 98-01-1 CAS MSDS (Furfural) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Furfural CAS#: 98-01-1 [m.chemicalbook.com]

A Technical Guide to the Stereochemical Distinction of syn- and anti-Furfuraldoxime Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The geometric isomerism of oximes, designated as syn and anti (or E and Z), presents a critical consideration in synthetic chemistry, material science, and pharmacology. The distinct spatial arrangement of the hydroxyl group relative to the C=N double bond can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth technical examination of the core differences between syn- and anti-furfuraldoxime isomers. We will explore the principles of their synthesis, stereochemical assignment, and the analytical methodologies required for their unambiguous differentiation, with a focus on providing actionable protocols and field-proven insights for professionals in chemical and pharmaceutical development.

Introduction: The Significance of Oxime Isomerism

Furfural, a bio-renewable aldehyde derived from lignocellulosic biomass, serves as a versatile platform chemical. Its reaction with hydroxylamine yields furfuraldoxime, a compound that exists as two distinct geometric isomers: syn-furfuraldoxime and anti-furfuraldoxime. This isomerism arises from the restricted rotation around the carbon-nitrogen double bond.

The terms syn and anti describe the relative orientation of the hydroxyl (-OH) group and the hydrogen atom attached to the imine carbon.

-

syn-Furfuraldoxime (Z-isomer): The -OH group and the aldehydic hydrogen are on the same side of the C=N double bond.

-

anti-Furfuraldoxime (E-isomer): The -OH group and the aldehydic hydrogen are on opposite sides of the C=N double bond.

This seemingly subtle structural variance leads to significant differences in properties such as melting point, solubility, stability, and spectroscopic signatures.[1] For drug development professionals, controlling and identifying the correct isomer is paramount, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] This guide provides the foundational knowledge and practical techniques to master this distinction.

Stereochemistry and Structural Elucidation

The C=N double bond in furfuraldoxime forces the substituents into a planar arrangement. The key to understanding the isomerism lies in the spatial relationship between the furan ring, the aldehydic proton (H), and the oxime's hydroxyl group (OH).

Caption: Geometric isomers of furfuraldoxime.

The nomenclature can sometimes be ambiguous. While syn traditionally refers to the H and OH being on the same side for aldoximes, the Cahn-Ingold-Prelog (CIP) system provides a more universal designation.[3] Based on CIP priorities (O > C of furan; furan > H), anti-furfuraldoxime is the E-isomer and syn-furfuraldoxime is the Z-isomer.

Synthesis and Isomer Control

The synthesis of furfuraldoxime is typically achieved through the condensation reaction of furfural with hydroxylamine, often using hydroxylamine hydrochloride.[4] The ratio of syn and anti isomers formed can be influenced by several factors:

-

pH: The reaction pH can affect the rate of formation and interconversion of the isomers. Acidic conditions can favor the formation of the more stable isomer.[2]

-

Temperature and Solvent: These parameters influence the reaction kinetics and the thermodynamic equilibrium between the two forms.

-

Steric Hindrance: The steric bulk of substituents on the aldehyde can favor the formation of one isomer over the other.[5]

Generally, the anti (E) isomer is thermodynamically more stable due to reduced steric clash between the bulky furan ring and the hydroxyl group.[3] Consequently, reaction conditions that allow for equilibration will often yield the anti isomer as the major product.

Experimental Protocol: Synthesis of Furfuraldoxime

-

Dissolution: Dissolve 10.0 g of hydroxylamine hydrochloride in 20 mL of water. Add a solution of 8.0 g of sodium hydroxide in 25 mL of water, keeping the temperature below 20°C with an ice bath.

-

Reaction: Slowly add 10.0 g of freshly distilled furfural to the hydroxylamine solution with constant stirring.

-

Crystallization: Continue stirring for 1-2 hours. The oxime will begin to precipitate. Cool the mixture in an ice bath to complete crystallization.

-

Isolation: Filter the crude product, wash with cold water, and dry. This will typically yield a mixture of isomers.

-

Separation/Isomerization: The isomers can often be separated by fractional crystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[6] To enrich the more stable anti-isomer, the mixture can be heated in an acidic solution to facilitate isomerization, followed by recrystallization.

Caption: General workflow for synthesis and separation.

Comparative Physicochemical Properties

The different spatial arrangements of the isomers directly impact their intermolecular interactions, leading to distinct physical properties.

| Property | syn-Furfuraldoxime (Z-isomer) | anti-Furfuraldoxime (E-isomer) | Rationale for Difference |

| Melting Point | Generally lower (~75-76°C) | Generally higher (~90-91°C) | The more linear shape and potentially more efficient crystal packing of the anti isomer lead to stronger intermolecular forces. |

| Polarity | Often more polar | Often less polar | The relative orientation of the polar C=N and N-O bonds affects the overall molecular dipole moment.[2] |

| Solubility | Varies; may be more soluble in polar solvents. | Varies; may be less soluble in polar solvents. | Follows from polarity differences. |

| Stability | Less thermodynamically stable | More thermodynamically stable | Reduced steric hindrance between the furan ring and the -OH group in the anti configuration.[3] |

Note: Absolute values can vary based on purity and experimental conditions.

Analytical Techniques for Differentiation

Unambiguous identification of the syn and anti isomers requires specific analytical techniques that are sensitive to their stereochemistry.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and accessible tool for distinguishing oxime isomers in solution.[5][7] The chemical shift of the aldehydic proton (H-C=N) is highly diagnostic.

-

¹H NMR: The hydroxyl group exhibits a magnetic anisotropic effect. In the syn isomer , the aldehydic proton is in close proximity to the oxygen atom's lone pairs, causing it to be deshielded and appear at a higher chemical shift (downfield) compared to the proton in the anti isomer .[8] The difference can be significant, often in the range of 0.6-1.0 ppm.

-

¹³C NMR: The chemical shifts of the imine carbon (C=N) and the carbons of the furan ring also show stereospecific differences.[8] The carbon atom syn to the hydroxyl group typically resonates at a higher field (lower ppm) compared to the anti configuration.

Caption: Principle of ¹H NMR differentiation of aldoxime isomers.

X-ray Crystallography

For compounds in the solid state, single-crystal X-ray diffraction provides the definitive, unambiguous determination of molecular structure.[9][10] It allows for the direct visualization of the three-dimensional arrangement of atoms and the precise measurement of bond lengths and angles, confirming the syn or anti configuration beyond doubt.[11][12] This technique is considered the "gold standard" for structural elucidation.[9]

Protocol: Sample Preparation for Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the purified isomer suitable for diffraction (typically >0.1 mm in at least one dimension).[11] This is the most critical and often challenging step. Common methods include:

-

Slow evaporation of a saturated solution.

-

Vapor diffusion (precipitant diffusing into the sample solution).

-

Cooling of a saturated solution.

-

-

Crystal Mounting: Carefully select a well-formed, non-twinned crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[12]

-

Structure Solution and Refinement: The diffraction data (spot positions and intensities) are processed using specialized software to calculate an electron density map, from which the atomic positions are determined and the final structure is refined.[13]

Chromatographic Methods

The difference in polarity between the syn and anti isomers can be exploited for their separation and identification using chromatographic techniques.[14]

-

Thin-Layer Chromatography (TLC): A quick method to check for the presence of two isomers. The more polar isomer will typically have a lower Rf value on a silica plate.

-

High-Performance Liquid Chromatography (HPLC): Provides excellent separation and quantification of the isomer ratio.[14] A normal-phase column might be used where the less polar anti-isomer elutes first, or a reverse-phase column where the more polar syn-isomer elutes first.

-

Gas Chromatography (GC): Can be used for volatile oximes, with isomers showing different retention times. Care must be taken to avoid thermal isomerization in the injector port.[15]

Reactivity and Applications

The stereochemistry of the oxime group dictates its reactivity, most notably in the Beckmann rearrangement . This acid-catalyzed reaction converts an oxime into an amide.[16][17] The reaction is stereospecific: the group that is anti-periplanar to the hydroxyl leaving group is the one that migrates.[18][19]

-

For anti-furfuraldoxime , the migrating group would be the furan ring, which is not a favorable rearrangement.

-

For syn-furfuraldoxime , the migrating group is the hydrogen atom. This rearrangement typically leads to the formation of furonitrile after dehydration.

This difference in reactivity is a key chemical method for distinguishing the isomers and highlights the importance of stereochemical control in synthesis. In drug development, the specific geometry of an oxime can be crucial for its binding to a biological target, such as an enzyme active site.[2] One isomer may fit perfectly, while the other is inactive or binds to an unintended target, underscoring the necessity of isomeric purity.

Conclusion

The differentiation between syn- and anti-furfuraldoxime is a fundamental task with significant implications for chemical synthesis and pharmaceutical sciences. While their synthesis often yields a mixture, the isomers possess distinct physicochemical properties that allow for their separation. The unambiguous assignment of their configuration relies on powerful analytical techniques, with NMR spectroscopy being the most accessible tool for routine analysis and X-ray crystallography serving as the definitive method for structural proof. A thorough understanding of these differences and the methods used to discern them is essential for any scientist working with these versatile molecules, ensuring reproducibility, safety, and efficacy in their applications.

References

- BenchChem. (2025). Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis. BenchChem Technical Guides.

- Tóth, G., & Simon, A. (2006). Separation and Configuration of Syn and Anti Isomers of Testosterone Oxime. Steroids, 35(6), 701-706.

- Zivanovic, L., Ivanovic, I., Vladimirov, S., & Zecevic, M. (2004). Investigation of chromatographic conditions for the separation of cefuroxime axetil and its geometric isomer.

- Gushchin, P. V., et al. (2022). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors. Molecules, 27(21), 7243.

- Kim, J., et al. (2018). Facile Synthesis of E and Z Isomers by the Propyloxime Form. Trade Science Inc. Journals.

- Seizinger, D. E., & Dimitriades, B. (1972). Isolation and analysis of carbonyl compounds as oximes.

- Wikipedia. (n.d.). Beckmann rearrangement.

- Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry.

- Alfa Chemistry. (2025). Beckmann Rearrangement.

- Mosher, M. D., & Meisenbach, S. (2003). Syn and Anti Isomer Preference in Oximes: An Undergraduate Organic Chemistry Experiment.

- J&K Scientific LLC. (2025). Beckmann Rearrangement.

- Mosher, M. D., & Meisenbach, S. (2002). Syn and Anti Isomer Preference in Oximes: An Undergraduate Organic Chemistry Experiment.

- Jayasinghe, J.C., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6649.

- Georg, G. I., & Chen, Y. (2008). Product Class 15: Oximes. In Science of Synthesis. Thieme.

- Leza, N., et al. (2015). Structure and spectroscopy of E and Z isomers of Boc-Gly-Phe-NHMe. Journal of Molecular Structure, 1084, 244-253.

- Afonin, A. V., et al. (2007). ¹H, ¹³C and ²⁹Si NMR data for compounds 1-4 a δ ¹H, ppm δ ¹³C, ppm.

- Oreate AI Blog. (2026). Understanding Anti and Syn Addition in Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Beckmann Rearrangement.

- Prashant Kumar. (2017).

- Waghe, S. A., et al. (2022). Selective Binding and Isomerization of Oximes in a Self-assembled Capsule.

- Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science.

- Waskowska, A., et al. (2011). x Ray crystallography. Methods in Molecular Biology, 715, 23-43.

- Hernández-Negrete, M. A., et al. (2025).

- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Wang, Y., et al. (2015). Synthesis and properties of the anti and syn isomers of dibenzothieno[b,d]pyrrole.

- Aitipamula, S., & Vangala, V. R. (2017). X-ray crystallography and its role in understanding the physicochemical properties of pharmaceutical cocrystals. Journal of the Indian Institute of Science, 97(2), 147-160.

- Wikipedia. (n.d.). Syn and anti addition.

- Buckley, C. (2022). New X-Ray Technique Sees the Crystal in the Powder. University of Connecticut Department of Chemistry.

- Wikipedia. (n.d.). X-ray crystallography.

- Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288.

- Al-Warhi, T., et al. (2025). Simulation and Design of Anti and Syn Isomers of Mannich-Type Compounds Using DFT Calculations and Molecular Docking Analysis. Chemistry Proceedings, 18(1), 105.

- Wang, Y., et al. (2015). Clean synthesis of furfural oxime through liquid-phase ammoximation of furfural over titanosilicate catalysts. Green Chemistry, 17(5), 2996-3003.

- Singh, P., et al. (2025). Synthesis and Antimicrobial Activity of Some Furfural Substituted Bisdimedone Derivatives.

- Nikolova, P., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4587.

Sources

- 1. Understanding Anti and Syn Addition in Organic Chemistry - Oreate AI Blog [oreateai.com]

- 2. mdpi.com [mdpi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Clean synthesis of furfural oxime through liquid-phase ammoximation of furfural over titanosilicate catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Investigation of chromatographic conditions for the separation of cefuroxime axetil and its geometric isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. stacks.cdc.gov [stacks.cdc.gov]

- 16. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 17. Beckmann Rearrangement [organic-chemistry.org]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. jk-sci.com [jk-sci.com]

Thermodynamic Stability & Degradation Kinetics of Furan-2-carbaldehyde Oxime

The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals dealing with Furan-2-carbaldehyde oxime (Furfural Oxime). It synthesizes thermodynamic principles with practical stability protocols.

Executive Summary

Furan-2-carbaldehyde oxime (CAS: 1121-47-7) represents a critical intermediate in the synthesis of non-nutritive sweeteners (e.g., perillartine analogs) and pharmaceutical heterocycles. Its thermodynamic profile is defined by a delicate equilibrium between its geometric isomers (E and Z) and its propensity for dehydration.

While the (E)-isomer is the thermodynamically stable crystalline form (mp ~78–80 °C), the compound exhibits significant lability under thermal and acidic stress. The primary degradation vector is dehydration to 2-furonitrile , a reaction driven by entropy and catalyzed by trace acidity. This guide details the molecular energetics, degradation pathways, and validated protocols for maintaining the integrity of this compound.

Molecular Architecture & Isomerism

The stability of furfural oxime is governed by the steric and electronic interactions between the furan ring and the oxime moiety (

The E vs. Z Dichotomy

Like all aldoximes, furfural oxime exists in two diastereomeric forms.

-

(E)-Isomer (anti): The hydroxyl group is oriented away from the furan ring. This is the thermodynamically preferred state due to minimized steric repulsion between the lone pairs of the oxygen in the furan ring and the oxime oxygen. It crystallizes as needles with a melting point of 78–80 °C.

-

(Z)-Isomer (syn): The hydroxyl group is oriented towards the furan ring. This isomer is higher in energy (

) and is kinetically accessible but thermodynamically unstable, rapidly isomerizing to the E-form in solution or upon heating.

Thermodynamic Parameters

The formation of the oxime from furfural provides stabilization via extended

-

Enthalpy of Formation (

): The oxime is more stable than the parent aldehyde due to the conjugation of the C=N bond with the aromatic furan system. -

Isomerization Barrier: The energy barrier for

interconversion is approximately 40–50 kJ/mol, allowing isomerization to occur readily at elevated temperatures or in the presence of acid catalysts.

Thermal Stability Profile

Thermal analysis (DSC/TGA) of furan-2-carbaldehyde oxime reveals a classic "metastable solid" profile.

Differential Scanning Calorimetry (DSC) Behavior

-

Phase Transition (Endotherm): A sharp endothermic peak at 78 °C corresponds to the melting of the pure (E)-isomer.

-

Decomposition (Exotherm): Onset typically occurs >160 °C. The decomposition is exothermic and potentially autocatalytic, involving the rupture of the weak N-O bond.

-

Implication: The window between melting and decomposition is narrow. Processing (e.g., recrystallization) must be strictly temperature-controlled to avoid "runaway" nitrile formation.

Degradation Products

Upon thermal stress, the compound does not merely revert to furfural; it undergoes irreversible chemical transformation.

-

Dehydration: Loss of water to form 2-furonitrile .

-

Fragmentation: At high temperatures (>200 °C), ring opening and polymerization occur, producing black tarry residues characteristic of furan degradation.

Chemical Stability & Degradation Pathways

The chemical stability of furfural oxime is pH-dependent. The diagram below illustrates the competing pathways of isomerization, hydrolysis, and dehydration.

Pathway Analysis

-

Path A (Isomerization): Acid-catalyzed rotation around the C=N bond.

-

Path B (Dehydration): The most critical instability risk. In the presence of dehydrating agents (SOCl₂, Ac₂O) or even trace acid/heat, the oxime eliminates water to form 2-furonitrile. This is thermodynamically driven by the formation of the stable C≡N triple bond.

-

Path C (Hydrolysis): In aqueous acid, the equilibrium shifts back to the parent furfural and hydroxylamine.

Visualization of Degradation Logic

Caption: Thermodynamic landscape of furfural oxime. Green indicates the target stable form; red indicates the primary irreversible degradation product.

Validated Experimental Protocols

Synthesis & Purification (High-Purity E-Isomer)

Objective: Isolate the thermodynamically stable (E)-isomer while minimizing nitrile formation.

-

Reagents: Furfural (1.0 eq), Hydroxylamine Hydrochloride (1.1 eq), Sodium Carbonate (0.6 eq), Water/Ethanol (1:1).

-

Procedure:

-

Dissolve

in water. -

Add

slowly to buffer the solution (pH ~6–7). Critical: Avoid low pH to prevent hydrolysis. -

Add Furfural dropwise at 0–5 °C.

-

Stir at room temperature for 2 hours.

-

Workup: Extract with ether or filter the precipitate if high concentration.

-

-

Purification (The "Self-Validating" Step):

-

Recrystallize from 10% aqueous ethanol .

-

Validation: Measure Melting Point. If <76 °C, significant Z-isomer or impurities are present. Recrystallize again until mp is sharp at 78–80 °C.

-

Stability Testing Workflow

Objective: Quantify degradation rates under stress.

| Stress Condition | Duration | Analytical Method | Target Degradant |

| Thermal (60 °C) | 7 Days | HPLC (UV 254 nm) | 2-Furonitrile |

| Acidic (0.1M HCl) | 24 Hours | HPLC / GC-MS | Furfural (Hydrolysis) |

| Oxidative (3% H2O2) | 24 Hours | HPLC | Furoic acid / NOx species |

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile. Gradient 5% B to 90% B.

-

Detection: 254 nm (Furan ring absorption).

-

Retention Order: Hydroxylamine (void) < Furfural < Oxime < Nitrile.

Implications for Drug Development

For researchers utilizing furfural oxime as a scaffold:

-

Storage: Must be stored at 2–8 °C in amber vials. The compound is photosensitive and hygroscopic. Moisture accelerates hydrolysis; light accelerates isomerization.

-

Scale-up Hazards: During large-scale drying, ensure temperature does not exceed 50 °C. Vacuum drying is preferred to thermal drying to mitigate the risk of autocatalytic dehydration to the nitrile, which is toxic.

-

Toxicity: Unlike the aldehyde, the oxime has specific toxicity related to NO release upon metabolism. Handle with appropriate PPE.

References

-

NIST Chemistry WebBook. Furfural and Derivatives Thermochemistry.[1] National Institute of Standards and Technology. Link

-

Acta Crystallographica. Crystal structure of (E)-furan-2-carbaldehyde O-benzoyloxime. (Provides structural analogs and H-bonding insights). Link

-

Green Chemistry. Clean synthesis of furfural oxime through liquid-phase ammoximation.[2] (Detailed synthesis and selectivity data). Link

-

Journal of Organic Chemistry. Beckmann Rearrangement Mechanisms and Isomer Stability. (General mechanistic grounding). Link

-

ResearchGate. Thermal decomposition and isomerization of furfural derivatives.Link

Sources

biological activity of furfuraldoxime metal complexes

An In-Depth Technical Guide to the Biological Activity of Furfuraldoxime Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The coordination of organic ligands to metal ions represents a highly promising strategy in medicinal chemistry, often yielding complexes with significantly enhanced biological activity compared to the free ligands. Furfuraldoxime, a derivative of the biomass-derived platform chemical furfural, presents a compelling scaffold for the development of novel therapeutic agents. Its oxime moiety provides an excellent coordination site for various transition metals. This guide provides a comprehensive technical overview of the synthesis, characterization, and biological activities of furfuraldoxime metal complexes, with a focus on their potential as antimicrobial and anticancer agents. We delve into the underlying mechanisms of action, structure-activity relationships, and provide detailed experimental protocols to empower researchers in this burgeoning field.

Introduction: The Rationale for Metallating Furfuraldoxime

Schiff bases and their analogues, such as oximes, are a cornerstone of coordination chemistry, valued for their synthetic accessibility and versatile coordination behavior.[1] The core hypothesis driving research into their metal complexes is that chelation can dramatically enhance their therapeutic efficacy. This enhancement is often attributed to several key factors, as explained by chelation theory:

-

Increased Lipophilicity: The coordination of a ligand to a metal cation reduces the polarity of the metal ion by delocalizing its positive charge over the entire chelate ring. This increases the lipophilic nature of the complex, facilitating its transport across the lipid membranes of microorganisms and cancer cells.[2]

-

Altered Steric and Electronic Properties: The formation of a complex creates a unique three-dimensional structure with specific electronic properties, which can lead to novel interactions with biological targets like DNA or enzymes.[3][4]

-

Introduction of a Redox-Active Center: Many transition metals (e.g., Cu, Fe, Co) can participate in redox cycling. When incorporated into a complex that can penetrate a cell, they can generate reactive oxygen species (ROS), leading to oxidative stress and apoptotic cell death.[5][6]

Furfuraldoxime emerges as a particularly interesting ligand due to its rigid, planar structure and the presence of nitrogen and oxygen donor atoms in the furan ring and the oxime group, respectively, allowing for stable chelate formation. While the broader class of furfural-derived Schiff base complexes has shown significant antimicrobial potential[1][7], specific investigations into furfuraldoxime complexes have revealed potent cytotoxic activity, marking them as a distinct and promising subclass for drug development.[8]

Synthesis and Coordination Chemistry

The synthesis of furfuraldoxime metal complexes is a straightforward two-step process, beginning with the ligand synthesis followed by complexation.

Step 1: Synthesis of Furfuraldoxime Ligand Furfuraldoxime is typically prepared via a condensation reaction between furfural (2-furaldehyde) and hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine, to neutralize the liberated HCl.

Step 2: Synthesis of the Metal Complex The isolated furfuraldoxime ligand is then reacted with a metal salt (e.g., CuCl₂, Co(NO₃)₂, Ni(OAc)₂) in a suitable solvent, commonly ethanol or methanol. The mixture is typically refluxed to ensure complete reaction, leading to the precipitation of the metal complex, which can then be isolated by filtration.

The coordination behavior of furfuraldoxime with metal ions is crucial for its subsequent biological activity. Spectroscopic evidence from related furfural derivatives suggests that coordination typically occurs through the azomethine nitrogen (-C=N-) of the oxime and the furan ring's oxygen atom, forming a stable five-membered chelate ring.[9] The overall geometry of the resulting complex (e.g., octahedral, tetrahedral, or square planar) is dictated by the metal ion, its oxidation state, and the stoichiometry of the reaction.[1]

Caption: Workflow for synthesis and evaluation of furfuraldoxime metal complexes.

Physicochemical Characterization: Validating the Structure

Confirming the successful synthesis and elucidating the structure of the metal complexes are critical steps that rely on a suite of spectroscopic and analytical techniques.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a primary tool for confirming coordination. A key diagnostic indicator is the shift in the vibrational frequency of the C=N (azomethine) bond. Upon coordination of the nitrogen atom to the metal center, this band typically shifts to a lower frequency (wavenumber), indicating a weakening of the bond due to electron donation to the metal.[9] Similarly, changes in the C-O-C stretching frequencies of the furan ring can confirm the involvement of the furan oxygen in chelation.

-

UV-Visible (Electronic) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. Transitions observed in the visible region, known as d-d transitions, are characteristic of the specific coordination environment around the metal ion (e.g., octahedral vs. tetrahedral).[1]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: While paramagnetic complexes can lead to broadened signals, NMR is invaluable for diamagnetic complexes (e.g., Zn(II), Cd(II)). It helps to confirm the structure of the ligand within the complex and can reveal changes in the chemical environment of protons near the coordination sites.

-

Mass Spectrometry: This technique confirms the molecular weight of the newly formed complex, providing direct evidence of its composition.

-

Molar Conductance and Magnetic Susceptibility: Molar conductance measurements in a solvent like DMSO can determine whether the complex is an electrolyte or non-electrolyte.[1] Magnetic susceptibility measurements help determine the number of unpaired electrons in the metal center, which supports the proposed geometry of the complex.[1]

Biological Activities of Furfuraldoxime Metal Complexes

The primary therapeutic interest in these complexes lies in their antimicrobial and anticancer activities. Generally, the metal complexes exhibit significantly higher potency than the free furfuraldoxime ligand.[2][7]

Anticancer Activity

Research has demonstrated that copper(II) complexes of 2-furaldehyde oxime derivatives are potent cytotoxic agents against a range of murine and human cancer cell lines, including both suspended and solid tumors.[8] Their efficacy, measured by ED₅₀ values (the dose that is effective in 50% of the population), was often superior to clinically used antineoplastic drugs.[8]

| Complex / Drug | Target Cell Line | Activity Metric (IC₅₀ / ED₅₀) | Reference |

| Copper-Furfuraldoxime Deriv. | L1210 Lymphoid Leukemia | Potent Cytotoxicity | [8] |

| Copper-Furfuraldoxime Deriv. | Various Human Tumor Lines | Improved ED₅₀ vs. standard agents | [8] |

| VP-16 (Etoposide) | L1210 Leukemia | Standard Topoisomerase II Inhibitor | [8] |

Table 1: Summary of Reported Anticancer Activity for Copper-Furfuraldoxime Complexes.

The mechanism of this potent anticancer activity has been investigated, revealing a multi-pronged attack on cancer cell proliferation. These copper complexes were found to be effective inhibitors of DNA synthesis in L1210 leukemia cells, with a secondary inhibitory effect on RNA synthesis.[8] A key molecular target identified was DNA topoisomerase II, a critical enzyme for DNA replication and cell division. The copper complexes markedly reduced the activity of this enzyme, with IC₅₀ values superior to the standard inhibitor etoposide (VP-16).[8]

Antimicrobial Activity

While specific data on a broad range of furfuraldoxime metal complexes is still emerging, extensive studies on closely related furfural-derived Schiff base complexes provide a strong basis for their expected antimicrobial profile. These studies consistently show that complexation with transition metals like Cu(II), Co(II), Ni(II), and Zn(II) leads to potent activity against a spectrum of pathogens.[1][5][10]

-

Antibacterial Activity: The complexes are typically active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The variation in activity between different metal complexes is often observed, suggesting that the choice of metal ion is a critical parameter for optimizing antibacterial efficacy.[1]

-

Antifungal Activity: Significant activity is also reported against fungal strains such as Candida albicans.[1][10] In some cases, the antifungal activity of the complexes is found to be even more pronounced than their antibacterial effects.

| Metal Complex | Staphylococcus aureus (Gram +) | Escherichia coli (Gram -) | Candida albicans (Fungus) |

| Furfural-Schiff Base Ligand | Moderate Activity | Moderate Activity | High Activity |

| Co(II) Complex | High Activity | Moderate Activity | High Activity |

| Ni(II) Complex | Moderate Activity | High Activity | High Activity |

| Cu(II) Complex | Moderate Activity | Moderate Activity | Very High Activity |

| Cd(II) Complex | High Activity | High Activity | Very High Activity |

Table 2: Representative Antimicrobial Activity Profile for Furfural-Schiff Base Metal Complexes (Activity based on inhibition zone diameter). Data generalized from reference[1].

Structure-Activity Relationships and Mechanistic Insights

The biological potency of these complexes is not random; it is a direct function of their chemical structure and the properties of the central metal ion.

Caption: Proposed mechanisms for the anticancer activity of furfuraldoxime-Cu(II) complexes.

The primary mechanism for anticancer activity appears to be the induction of cell death through interference with DNA replication machinery.[8] The inhibition of topoisomerase II is a particularly compelling mechanism, as this enzyme is a validated target for several established chemotherapy drugs. The complex may block the enzyme's ability to religate DNA strands after creating transient breaks, leading to an accumulation of DNA damage and triggering apoptosis.[8]

For antimicrobial activity, the mechanism is often linked to Tweedy's chelation theory. The increased lipophilicity of the complex allows it to breach the microbial cell wall and membrane more effectively.[2] Once inside, the complex can exert its toxic effects in several ways:

-

Enzyme Inhibition: The metal ion can bind to the active sites of essential enzymes, particularly those containing sulfhydryl groups, disrupting their function.[5]

-

Disruption of Cellular Transport: The complex can interfere with normal cellular solute transport processes.

-

DNA Interaction: The planar structure of the ligand may allow the complex to intercalate between DNA base pairs, while the metal center can coordinate to the phosphate backbone or the bases themselves, disrupting DNA replication and transcription.[11][12]

-

Oxidative Damage: Redox-active metals like copper can catalyze the formation of ROS, which damage DNA, proteins, and lipids, leading to cell death.[6]

Key Experimental Protocols

The following protocols provide a validated framework for the synthesis and evaluation of furfuraldoxime metal complexes.

Protocol 6.1: Synthesis of a Representative [Cu(Furfuraldoxime)₂Cl₂] Complex

-

Rationale: This protocol describes a standard method for synthesizing a transition metal complex using readily available reagents and equipment. Ethanol is chosen as a solvent for its ability to dissolve both the organic ligand and the inorganic metal salt.

-

Ligand Synthesis: Dissolve 10 mmol of furfural and 11 mmol of hydroxylamine hydrochloride in 50 mL of ethanol. Add 12 mmol of sodium acetate and reflux the mixture for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, cool the mixture and pour it into cold water to precipitate the furfuraldoxime ligand. Filter, wash with water, and dry the product.

-

Complexation: Dissolve 2 mmol of the synthesized furfuraldoxime in 30 mL of hot ethanol. In a separate flask, dissolve 1 mmol of copper(II) chloride dihydrate (CuCl₂·2H₂O) in 15 mL of ethanol.

-

Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

-

Reflux: Heat the resulting mixture to reflux for 4-6 hours. A color change and/or precipitation of the complex should be observed.

-

Isolation: Cool the reaction mixture to room temperature. Collect the precipitated complex by vacuum filtration.

-

Purification: Wash the solid product sequentially with small portions of cold ethanol and then diethyl ether to remove unreacted starting materials.

-

Drying: Dry the final complex in a desiccator over anhydrous CaCl₂.

-

Validation: Characterize the final product using FT-IR, UV-Vis, and elemental analysis to confirm its structure and purity.

Protocol 6.2: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)

-

Rationale: This method is a widely used, reliable, and straightforward technique for preliminary screening of antimicrobial activity. It provides a qualitative or semi-quantitative measure of a compound's ability to inhibit microbial growth, visualized as a zone of inhibition.[1][10]

-

Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and sterilize by autoclaving.

-

Plate Preparation: Pour the sterile molten agar into sterile Petri dishes and allow them to solidify under aseptic conditions.

-

Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test organism (S. aureus, E. coli, C. albicans). Spread-plate the inoculum evenly over the entire surface of the agar plates.

-

Well Creation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm diameter) into the agar.

-

Compound Loading: Prepare stock solutions of the test complexes and the free ligand in DMSO (e.g., 1 mg/mL). Add a fixed volume (e.g., 100 µL) of each test solution into separate wells.

-

Controls: Use a well with pure DMSO as a negative control and a well with a standard antibiotic (e.g., Chloramphenicol for bacteria, Fluconazole for fungi) as a positive control.

-

Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28-30°C for 48-72 hours.

-

Data Analysis: Measure the diameter (in mm) of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Protocol 6.3: In Vitro Cytotoxicity Assessment (MTT Assay)

-

Rationale: The MTT assay is a colorimetric, cell-based assay that measures the metabolic activity of cells as an indicator of cell viability. It is a gold-standard method for screening the cytotoxic potential of chemical compounds against cancer cell lines.[13][14]

-

Cell Culture: Seed a human cancer cell line (e.g., MCF-7 breast cancer) into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test complexes in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds at various final concentrations. Include wells with untreated cells (negative control) and cells treated with a standard drug like cisplatin (positive control).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Conclusion and Future Perspectives

Furfuraldoxime metal complexes represent a compelling class of compounds with demonstrated potential, particularly as anticancer agents. The potent cytotoxicity of copper-furfuraldoxime complexes, driven by the inhibition of DNA synthesis and topoisomerase II, establishes a strong foundation for further development.[8] Based on the extensive literature on related furfural derivatives, it is highly probable that a broad spectrum of furfuraldoxime metal complexes will also exhibit significant antimicrobial properties.

For drug development professionals, this field offers several promising avenues:

-

Systematic Synthesis: A systematic exploration of complexes using a wider range of transition metals (e.g., Ru, Pt, Pd, Co, Zn) is warranted to perform a thorough structure-activity relationship study.

-

Mechanistic Elucidation: Further studies are needed to clarify the precise mechanisms of action, including the role of ROS generation, DNA binding modes, and the inhibition of other cellular targets.

-

In Vivo Studies: Promising candidates identified through in vitro screening must be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and toxicity profiles.

The unique combination of a biomass-derived ligand scaffold with the versatile properties of metal ions makes furfuraldoxime complexes a scientifically intriguing and commercially promising area for the discovery of next-generation therapeutics.

References

-

Al-Adilee, K. J., & Al-Jibouri, M. N. (2023). Spectroscopic and Antimicrobial Studies of Some Metal Complexes of Furfural Schiff Base Derivative Ligand. Chemical Methodologies, 7(6), 468-485. [Link]

-

Lee, K. H., et al. (1997). Cytotoxicity of copper complexes of 2-furaldehyde oxime derivatives in murine and human tissue cultured cell lines. PubMed, 9252656. [Link]

-

Al-Khafaji, Y. A., & Jarad, A. J. (2021). Synthesis, characterisation, and anticancer and antioxidant activities of novel complexes of palladium and an organic Schiff-base ligand. ResearchGate. [Link]

-

Scarcella, A., et al. (2020). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Molecules, 25(9), 2239. [Link]

-

Hussain, Z., & Yousif, E. (2020). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Modern Chemistry, 8(3), 31. [Link]

-

Khan, M. A., & Agarwal, R. (2011). Synthesis, structural characterization and biological activity of transition metal complexes of schiff base ligand-furan derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 62-71. [Link]

-

Layra, M. (2024). Exploration of Transition Metal Complexes as Potential Antimicrobial Agents. Journal of Chemical and Pharmaceutical Research, 16(12), 225. [Link]

-

Ahmad, I., et al. (2021). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Journal of Chemistry, 2021, 5556333. [Link]

-

Li, Y., et al. (2023). DNA binding properties and cell viabilities of metal complexes derived from (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazone and (E)-N'-((thiophen-2-yl)methylene)isonicotinylhydrazone. Journal of the Serbian Chemical Society. [Link]

-

Estévez-Braun, A. (2020). Metal Complexes of Natural Product Like-compounds with Antitumor Activity. ResearchGate. [Link]

-

Schatzschneider, U. Bioactive Metal Complexes. Julius-Maximilians-Universität Würzburg. [Link]

-

Ambala, S., & Lincoln, F. (2024). Cytotoxicity effect and antioxidant potential of 5-Hydroxymethyl Furfural (5-HMF) analogues-An advance approach. Update Publishing House. [Link]

-

Hartinger, C. G., & Jakupec, M. A. (2015). Anticancer Activity of Metal Complexes: Involvement of Redox Processes. Antioxidants & Redox Signaling, 22(17), 1511-1531. [Link]

-

Krishnamurthy, G., et al. (2015). Synthesis, characterization, dna binding and cleavage studies of fe(iii) and zn(ii) complexes containing mixed ligands. ResearchGate. [Link]

-

Detmer, C. A., et al. (1996). Nonrandom Double Strand Cleavage of DNA by a Monofunctional Metal Complex: Mechanistic Studies. Inorganic Chemistry, 35(21), 6287-6294. [Link]

-

Raman, N., et al. (2011). Synthesis, characterization, anti-microbial, DNA binding and cleavage studies of Schiff base metal complexes. Arabian Journal of Chemistry, 4(3), 251-259. [Link]

-

Bruijnincx, P. C., & Sadler, P. J. (2008). New trends for metal complexes with anticancer activity. Current Opinion in Chemical Biology, 12(2), 197-206. [Link]

-

Zaib, S., et al. (2021). DNA binding and cleavage, BRCA1 gene interaction, antiglycation and anticancer studies of transition metal complexes of sulfonamides. Journal of Biomolecular Structure and Dynamics, 39(10), 3662-3677. [Link]

-

El-Sayed, M. A., et al. (2023). Synthesis, structural characterization, and antimicrobial evaluation of new mononuclear mixed ligand complexes based on furfural-type imine ligand, and 2,2′-bipyridine. Scientific Reports, 13(1), 9239. [Link]

-

Solomon, D. C., & Lee, A. S. (2020). Cytotoxicity effect and antioxidant potential of 5-Hydroxymethyl Furfural (5-HMF) analogues-An advance approach. ResearchGate. [Link]

-

Patil, C. J., et al. (2024). Synthesis of metal-based biologically active agents from ONO-donor Schiff base ligand. Chemical Papers. [Link]

-

Al-Hamdani, A. A. S., et al. (2023). Bioactivities of the ligand with its metal complexes on bacteria and fungi. ResearchGate. [Link]

-

Lee, S., et al. (2024). In Vitro Toxicity Screening of Fifty Complex Mixtures in HepG2 Cells. Toxics, 12(2), 104. [Link]

-

Gwaram, N. S., et al. (2012). Metal complexes of biologically active ligands as potential antioxidants. PubMed, 22909240. [Link]

-

Khan, M., Agarwal, R., & Ahmad, S. (2011). Synthesis, structural characterization and biological activity of transition metal complexes of schiff base ligand-furan derivatives. Semantic Scholar. [Link]

-

Turel, I., & Kljun, J. (2024). Biological Activity of Metal Complexes. Molecules, 29(4), 859. [Link]

-

Al-Adilee, K. J., & Kyhoiesh, H. A. K. (2022). SYNTHESIS AND STUDYING BIOLOGICAL ACTIVITY OF TRANSITION METAL COMPLEXES WITH NEW AZO-SCHIFF LIGAND. Journal of Global Pharma Technology, 10(10), 1-13. [Link]

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bioactive Metal Complexes - Prof. Dr. U. Schatzschneider [chemie.uni-wuerzburg.de]

- 5. jocpr.com [jocpr.com]

- 6. Anticancer Activity of Metal Complexes: Involvement of Redox Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Cytotoxicity of copper complexes of 2-furaldehyde oxime derivatives in murine and human tissue cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, structural characterization, and antimicrobial evaluation of new mononuclear mixed ligand complexes based on furfural-type imine ligand, and 2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. europeanreview.org [europeanreview.org]

- 12. Synthesis, characterization, anti-microbial, DNA binding and cleavage studies of Schiff base metal complexes - Arabian Journal of Chemistry [arabjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Toxicity, Stability, and Safe Handling of 2-Furaldehyde Oxime

This guide is structured as a high-level technical whitepaper designed for pharmaceutical researchers and safety officers. It prioritizes mechanistic understanding over rote compliance, ensuring that readers understand why specific precautions are necessary.

CAS Number: 1121-47-7

Synonyms: Furan-2-aldoxime, (E/Z)-2-Furaldehyde oxime

Molecular Formula: C

Executive Summary

2-Furaldehyde oxime is a critical intermediate in the synthesis of non-nutritive sweeteners (e.g., perillartine analogues) and pharmaceutical heterocycles. While often perceived as less hazardous than its parent compound, furfural (CAS 98-01-1), this oxime presents distinct risks due to its metabolic lability and potential for energetic decomposition.

This guide addresses the "blind spots" in standard Safety Data Sheets (SDS), specifically focusing on the hydrolytic reversion to toxic aldehydes , the risk of thermal runaway during rearrangement , and the nitrile-like toxicity of its metabolites.

Physicochemical & Toxicological Profile[1]

The "Trojan Horse" Mechanism

Unlike stable aliphatic oximes, 2-furaldehyde oxime possesses a furan ring that is electron-rich and sensitive to oxidation. Its toxicity profile is dual-natured:

-

Hydrolytic Reversion: In vivo or under acidic environmental conditions, the oxime hydrolyzes back to furfural , a known hepatotoxin and respiratory irritant (LD

Oral Rat ~65 mg/kg). -

Metabolic Dehydration: Enzymatic or chemical dehydration converts the oxime to 2-furonitrile , introducing the risks associated with aromatic nitriles, including potential cyanide liberation (though slower than aliphatic nitriles).

Quantitative Toxicity Data

Note: Specific LD

| Endpoint | Value / Classification | Source / Proxy |

| Acute Oral Toxicity | Category 3/4 (Est. LD | Inferred from Furfural (CAS 98-01-1) [1] |

| Acute Inhalation | Category 2 (Fatal if inhaled) | High vapor toxicity of degradation products [2] |

| Skin Irritation | Category 2 (Irritant) | Standard Furan profile [3] |

| Sensitization | High Potential | Furan ring is a structural alert for sensitization |

| Carcinogenicity | Suspected (Cat. 2) | Linked to Furfural (limited evidence in animals) |

Stability and Reactivity Hazards

Thermal Decomposition & Explosion Risk

The most critical handling oversight with 2-furaldehyde oxime is the risk of Beckmann Rearrangement runaway.

-

Trigger: Heating with strong acids (H

SO -

Hazard: The reaction is highly exothermic. If the temperature exceeds the melting point (80 °C), the solid oxime becomes a liquid, drastically increasing the reaction rate and potentially leading to deflagration.

-

Byproducts: Thermal decomposition releases Nitrogen Oxides (NO

), Carbon Monoxide (CO), and trace Hydrogen Cyanide (HCN) if dehydration occurs.

Visualizing the Degradation Pathways

The following diagram illustrates the chemical fate of 2-furaldehyde oxime under different stress conditions.

Caption: Figure 1. Degradation and metabolic pathways. Note the reversion to Furfural (red path) is the primary toxicity driver.

Safe Handling Protocol: "The 3-Barrier System"

To mitigate the risks of dermal absorption and inhalation, a "3-Barrier" approach is required. This protocol is self-validating: if the second barrier is compromised, the third ensures safety.

Engineering Controls (Barrier 1)

-

Primary Containment: All weighing and transfer must occur inside a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >0.5 m/s.

-

Static Control: Use anti-static weighing boats. Dry oxime crystals can accumulate static charge, leading to dispersal of fine dust.

Personal Protective Equipment (Barrier 2)

-

Glove Selection (Critical):

-

Standard Nitrile:Insufficient for solutions. Furfural (the hydrolysis product) permeates nitrile in <10 minutes.

-

Recommendation: Use Silver Shield (Laminate) gloves or Butyl Rubber (0.7 mm) for any liquid handling.

-

Solids: Double-gloved nitrile is acceptable only if changed immediately upon contamination.

-

-

Respiratory: If working outside a hood (not recommended), a full-face respirator with OV/P100 (Organic Vapor + Particulate) cartridges is mandatory.

Procedural Workflow (Barrier 3)

Protocol: Safe Synthesis Setup (Dehydration to Nitrile)

This workflow prevents thermal runaway during typical usage.

-

Pre-Cooling: Chill the reaction vessel before adding the oxime. The melting point (80 °C) is low; reaction exotherms can easily melt the solid, leading to a loss of surface area control.

-

Solvent First: Dissolve the oxime in a carrier solvent (e.g., DCM or Toluene) before adding reagents like Thionyl Chloride. Never add reagents directly to the solid oxime.

-

Validation Step:

-

Visual Check: If the white/pale yellow solid turns dark brown/black rapidly, immediate thermal runaway is occurring (resinification).

-

Olfactory Check: A strong "bitter almond" smell indicates hydrolysis to furfural; the containment is breached.

-

Handling Workflow Diagram

Caption: Figure 2. Decision tree for safe handling. Note the "Stop" condition if the solid has liquefied or darkened.

Emergency Response

| Scenario | Immediate Action | Medical Note |

| Skin Contact | Wash with soap/water for 15 min. Do not use alcohol (enhances absorption). | Monitor for delayed hypersensitivity. |

| Inhalation | Move to fresh air.[2][3] Administer oxygen if breathing is labored.[3] | Pulmonary edema may be delayed up to 24 hours. |

| Spill (Solid) | Dampen with water to prevent dust. Scoop into a sealed container. | Avoid dry sweeping. |

| Fire | Use CO | Fire releases NO |

References

-

Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Furaldehyde. Retrieved from

-

PubChem. (n.d.). Compound Summary: Furfural (CAS 98-01-1).[4] National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2023). Safety Data Sheet: Furfural oxime (CAS 1121-47-7).[5] Retrieved from

-

National Toxicology Program (NTP). (1999). Toxicology and Carcinogenesis Studies of Furfural. TR-482.[4] Retrieved from

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-furaldehyde.[4][5][6][7][8] Retrieved from

Sources

- 1. CAS 1121-47-7: Furfural oxime | CymitQuimica [cymitquimica.com]

- 2. furan.com [furan.com]

- 3. echemi.com [echemi.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Furfural oxime (CAS 1121-47-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 2-Furaldehyde oxime | CAS 1121-47-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. pubs.acs.org [pubs.acs.org]

Furfuraldoxime: Ligand Architecture and Coordination Protocols

This guide serves as an authoritative technical resource on Furfuraldoxime (2-Furaldehyde Oxime) , specifically addressing its role as a ligand in coordination chemistry. It is designed for researchers requiring actionable protocols, structural insights, and validated applications in analytical and medicinal chemistry.

Technical Whitepaper | Application Note: COORD-LIG-042

Executive Summary

Furfuraldoxime (

Chemical Architecture and Isomerism

Structural Identity

Furfuraldoxime exists in two geometric isomeric forms: syn (Z) and anti (E). In the context of coordination chemistry, the anti-isomer is thermodynamically favored and sterically accessible for metal binding.

-

IUPAC Name: (E)-2-Furaldehyde oxime

-

CAS Number: 1121-47-7

-

Molecular Weight: 111.10 g/mol

-

Donor Atoms: Oxime Nitrogen (

), Furan Oxygen (

Coordination Modes

Unlike salicylaldoxime, where a phenolic oxygen facilitates strong anionic chelation, furfuraldoxime possesses a neutral furan oxygen with low basicity. Consequently, its coordination chemistry is dominated by the oxime nitrogen .

-

Primary Mode (Monodentate): Coordination via the oxime N atom. This typically results in square planar (Pd, Pt) or distorted octahedral (Cu, Ni) geometries.

-

Secondary Mode (Pseudo-Chelate): While the furan oxygen is a weak donor, it can participate in weak axial interactions or stabilize the complex through crystal packing forces, though true bidentate chelation (forming a 5-membered ring) is less stable than in pyridine-oxime analogs.

Critical Distinction: Do not confuse furfuraldoxime (mono-oxime) with

Experimental Protocols: Ligand Synthesis

Protocol A: One-Pot Aqueous Synthesis of Furfuraldoxime

Rationale: This "green chemistry" approach utilizes water as the solvent, avoiding volatile organic compounds (VOCs) and simplifying purification.

Reagents:

-

Furfural (freshly distilled): 10 mL (approx. 120 mmol)

-

Hydroxylamine hydrochloride (

): 10.0 g (144 mmol) -

Sodium Carbonate (

): 7.7 g (72 mmol) -

Deionized Water: 50 mL total

Step-by-Step Workflow:

-

Preparation: Dissolve hydroxylamine hydrochloride (10.0 g) in 20 mL of DI water in a 250 mL round-bottom flask.

-

Addition: Add furfural (10 mL) to the flask. The mixture may be heterogeneous initially.

-

Neutralization: Dissolve sodium carbonate (7.7 g) in 30 mL of water. Add this solution dropwise to the reaction flask over 15 minutes with vigorous stirring. Caution:

evolution will occur. -

Reaction: Stir the resultant mixture at room temperature (

) for 3 hours. A precipitate (the oxime) will begin to form. -

Isolation: Filter the solid product using a Buchner funnel. Wash with 2 x 10 mL ice-cold water.

-

Purification: Recrystallize from a minimal amount of hot ethanol/water (1:1) if necessary.[5]

-

Yield: Expected yield is >90% (approx. 13 g). Product appears as off-white to brownish crystals.

Metal Complex Synthesis

Protocol B: Synthesis of Dichlorobis(furfuraldoxime)palladium(II)

Target Structure:

Reagents:

-

Potassium Tetrachloropalladate(II) (

): 1.0 mmol (0.326 g) dissolved in 10 mL water. -

Furfuraldoxime (Ligand): 2.2 mmol (0.244 g) dissolved in 10 mL ethanol.

Methodology:

-

Mixing: Slowly add the ethanolic ligand solution to the aqueous palladium solution under constant stirring.

-

Precipitation: A yellow-orange precipitate forms almost immediately.

-

Digestion: Stir the suspension for 1 hour at room temperature to ensure complete complexation.

-

Isolation: Filter the solid, wash with water (to remove KCl), then with a small amount of cold ethanol.

-

Drying: Dry in a vacuum desiccator over silica gel.

Characterization Criteria:

-

IR Spectroscopy: Look for the shift in

stretching frequency (approx. 1600-1620 -

Solubility: The complex is sparingly soluble in water but soluble in DMSO and DMF.

Analytical Applications

Furfuraldoxime has historically been utilized in the gravimetric and spectrophotometric determination of Palladium(II).

Selectivity Profile

-

Palladium (Pd): Forms a yellow/orange complex in acidic media (pH 1-3).

-

Interference Control: Unlike

-furildioxime, which is highly specific for Ni and Pd, furfuraldoxime is less selective. Masking agents (e.g., EDTA) are often required if Co(II) or Cu(II) are present in high concentrations.

Data Table: Analytical Parameters for Pd(II) Determination

| Parameter | Value / Condition |

| Optimum pH | 2.0 - 4.0 |

| Wavelength ( | 380 nm (typical for yellow complex) |

| Molar Absorptivity ( | |

| Detection Limit | |

| Solvent Medium | Ethanol-Water (50% v/v) |

Biological Potential & Mechanism[5][6]

Recent research into furan-based Schiff bases and oximes suggests promising antimicrobial and anticancer activity.[4] The metal complexes (particularly Cu and Pd) often exhibit higher cytotoxicity than the free ligand, a phenomenon known as the Chelation Effect .

Proposed Mechanism of Action

-

Lipophilicity Enhancement: Coordination reduces the polarity of the metal ion by delocalizing

-electrons over the chelate ring. This facilitates passive diffusion through the lipid bilayer of the bacterial cell membrane. -

Intracellular Targeting: Once inside, the complex may dissociate or interact directly with DNA (intercalation) or generate Reactive Oxygen Species (ROS) via Fenton-like reactions (especially Cu complexes).

References

-

Synthesis of Furfural Oxime: Ayedi, M. A., et al. "Simple, Novel Synthesis of Furfurylamine from Furfural... Synthesis of Furfuryloxime." Journal de la Société Chimique de Tunisie, vol. 14, 2012, pp. 13-20.

-

Analytical Determination: Reed, S. A., & Banks, C. V. "The Determination of Palladium and Nickel With Alpha-Furildioxime." Proceedings of the Iowa Academy of Science, vol. 55, 1948.

-

Coordination Chemistry (General): "Clean synthesis of furfural oxime through liquid-phase ammoximation." Green Chemistry, RSC Publishing.

-

Biological Activity of Metal Complexes: "Biological Activity of Metal Complexes." MDPI Special Issue, 2026.

-

Palladium Coordination: "Crystal structure of dichlorido bis(2-methylbenzothiazole)palladium(II)." ResearchGate, 2025. (Analogous monodentate N-donor structure).

Sources

- 1. Synthesis, structural characterization, and antimicrobial evaluation of new mononuclear mixed ligand complexes based on furfural-type imine ligand, and 2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.york.ac.uk [pure.york.ac.uk]

- 3. Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. 98%, powder | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Green Synthesis of 2-Furaldehyde Oxime via Mechanochemistry: An Application Note and Protocol

Abstract: This document provides a detailed protocol for the environmentally benign synthesis of 2-furaldehyde oxime from 2-furaldehyde and hydroxylamine hydrochloride using mechanochemical grinding. This method aligns with the principles of green chemistry by eliminating the need for bulk solvents, reducing reaction times, and simplifying product isolation.[1][2] This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis who are seeking sustainable alternatives to conventional solution-phase reactions.

Introduction: The Case for a Greener Oximation

2-Furaldehyde oxime is a valuable building block in organic synthesis, serving as a precursor for various nitrogen-containing heterocycles and as an intermediate in the production of pharmaceuticals and agrochemicals.[3] Traditional methods for oxime synthesis often involve refluxing the aldehyde with hydroxylamine hydrochloride in an organic solvent, which can be time-consuming, energy-intensive, and generate significant solvent waste.[1]

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a compelling green alternative.[4] By grinding solid reactants together, often with a minimal amount of liquid (liquid-assisted grinding or LAG), chemical transformations can be achieved rapidly and efficiently without the need for bulk solvents.[5][6] This approach not only minimizes environmental impact but can also lead to higher yields and easier product purification.[1][2]

This application note details a robust and reproducible mechanochemical protocol for the synthesis of 2-furaldehyde oxime, highlighting the practical advantages of this green chemistry approach.

Mechanistic Rationale

The formation of an oxime from an aldehyde and hydroxylamine is a condensation reaction. Under mechanochemical conditions, the grinding process increases the surface area of the solid reactants, bringing them into intimate contact and facilitating the reaction. The addition of a small amount of a liquid, in this case, a few drops of water or ethanol, can act as a lubricant and accelerate the reaction by creating localized solution-like environments at the points of contact between particles.[5][6] The basic conditions, facilitated by a solid base like sodium carbonate or sodium hydroxide, are crucial for deprotonating the hydroxylamine hydrochloride to generate the more nucleophilic free hydroxylamine, which then attacks the carbonyl carbon of the 2-furaldehyde.

Experimental Protocol

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier |

| 2-Furaldehyde | ≥98% | Sigma-Aldrich, Acros Organics, or equivalent |

| Hydroxylamine Hydrochloride | ≥98% | Sigma-Aldrich, Acros Organics, or equivalent |

| Sodium Carbonate (anhydrous) | ≥99.5% | Fisher Scientific, VWR, or equivalent |

| Mortar and Pestle | Agate or porcelain | Any laboratory supplier |

| Spatula | Stainless steel | Any laboratory supplier |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Merck, MilliporeSigma, or equivalent |

| Developing Chamber | Glass | Any laboratory supplier |

| UV Lamp | 254 nm | Any laboratory supplier |

| Ethyl Acetate | ACS Grade | Fisher Scientific, VWR, or equivalent |

| Hexane | ACS Grade | Fisher Scientific, VWR, or equivalent |

| Deionized Water | In-house | |

| Rotary Evaporator | Büchi, Heidolph, or equivalent | |

| Melting Point Apparatus | Stuart, Mettler Toledo, or equivalent | |

| FT-IR Spectrometer | PerkinElmer, Thermo Fisher Scientific, or equivalent | |

| NMR Spectrometer | 300 MHz or higher | Bruker, JEOL, or equivalent |

Step-by-Step Synthesis Protocol

-

Reagent Preparation: In a clean and dry agate mortar, add 2-furaldehyde (1.0 mmol, 96.09 mg), hydroxylamine hydrochloride (1.2 mmol, 83.4 mg), and anhydrous sodium carbonate (1.5 mmol, 159.0 mg).

-

Rationale: A slight excess of hydroxylamine hydrochloride and sodium carbonate ensures the complete conversion of the aldehyde. Anhydrous sodium carbonate is used to avoid introducing excess water, which could make the reaction mixture sticky and difficult to grind.

-

-

Mechanochemical Grinding: Grind the mixture vigorously with a pestle for 5-10 minutes at room temperature. A color change and the formation of a paste-like consistency should be observed.

-

Rationale: The mechanical energy from grinding provides the activation energy for the reaction. The duration of grinding can be optimized based on reaction monitoring.

-

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. To do this, take a small sample of the reaction mixture on the tip of a spatula, dissolve it in a few drops of ethyl acetate, and spot it on a TLC plate. Develop the plate using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. Visualize the spots under a UV lamp at 254 nm. The reaction is complete when the spot corresponding to 2-furaldehyde has disappeared.

-

Product Isolation and Purification:

-

Once the reaction is complete, add approximately 10 mL of deionized water to the mortar and triturate the solid mixture with the pestle.

-

Filter the solid product using a Büchner funnel and wash with a small amount of cold deionized water to remove any inorganic salts.

-

For higher purity, the crude product can be recrystallized from a suitable solvent system like ethanol/water.

-

Dry the purified 2-furaldehyde oxime in a desiccator or under vacuum.

-

Rationale: The inorganic by-products (sodium chloride and unreacted sodium carbonate) are soluble in water, allowing for a simple and effective purification by washing.

-

Workflow Diagram

Caption: Proposed reaction mechanism for the formation of 2-furaldehyde oxime.

Advantages of the Mechanochemical Approach

-

Green and Sustainable: This method significantly reduces or eliminates the use of hazardous organic solvents, aligning with the principles of green chemistry. [1][2]* Rapid Reaction: The synthesis is typically complete within minutes, a significant improvement over traditional solution-based methods that can take hours. [1]* High Yield: The reaction generally proceeds to completion, affording high yields of the desired product.

-

Simple Work-up: The purification process is straightforward, involving a simple wash with water to remove inorganic by-products.

-

Energy Efficient: The reaction is performed at room temperature, avoiding the need for heating.

Conclusion